molecular formula C7H5Br2F B2616299 3,5-Dibromo-4-fluorotoluene CAS No. 444-13-3

3,5-Dibromo-4-fluorotoluene

Cat. No.: B2616299
CAS No.: 444-13-3
M. Wt: 267.923
InChI Key: SRXPLJYKMAEZKI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorotoluene typically involves the bromination of 4-fluorotoluene. One common method is to react 4-fluorotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like glacial acetic acid to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-fluorotoluene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Suzuki-Miyaura Coupling: Typical reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.

Major Products:

    Electrophilic Aromatic Substitution: Depending on the electrophile used, products can include substituted aromatic compounds like 3,5-dichloro-4-fluorotoluene.

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

3,5-Dibromo-4-fluorotoluene has several applications in scientific research:

Comparison with Similar Compounds

    3,5-Dibromo-4-chlorotoluene: Similar in structure but with a chlorine atom instead of fluorine.

    3,5-Dibromo-4-methyltoluene: Similar but with a methyl group instead of fluorine.

    3,5-Dibromo-4-nitrotoluene: Similar but with a nitro group instead of fluorine.

Uniqueness: 3,5-Dibromo-4-fluorotoluene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom, being highly electronegative, significantly influences the reactivity and stability of the compound compared to its analogs with different substituents.

Properties

IUPAC Name

1,3-dibromo-2-fluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXPLJYKMAEZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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